1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+)
Overview
Description
1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) is a chemical compound with the molecular formula C7H7FZnI This compound is a derivative of 1-fluoro-2-methylbenzene, where the hydrogen atom at the fifth position is replaced by an iodozinc(1+) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) typically involves the reaction of 1-fluoro-2-methylbenzene with a zinc iodide reagent under controlled conditions. The reaction is generally carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reagents: Zinc iodide (ZnI2), 1-fluoro-2-methylbenzene
Industrial Production Methods
Industrial production of 1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) may involve similar synthetic routes but on a larger scale. The process would include:
Large-scale reactors: To handle bulk quantities of reagents
Automated systems: For precise control of reaction conditions
Purification steps: Such as distillation or recrystallization to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) undergoes various types of chemical reactions, including:
Substitution reactions: Where the iodozinc(1+) group can be replaced by other nucleophiles
Oxidation reactions: Leading to the formation of corresponding fluoro-methylbenzene derivatives
Coupling reactions: Particularly useful in forming carbon-carbon bonds in organic synthesis
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as halides, amines, or alcohols in the presence of a catalyst
Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Coupling reactions: Palladium or nickel catalysts under inert atmosphere
Major Products Formed
Substitution reactions: Various substituted fluoro-methylbenzene derivatives
Oxidation reactions: Fluoro-methylbenzene carboxylic acids or ketones
Coupling reactions: Biaryl compounds or extended aromatic systems
Scientific Research Applications
1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) has several scientific research applications, including:
Organic synthesis: Used as a building block for the synthesis of complex organic molecules
Medicinal chemistry: Potential intermediate in the synthesis of pharmaceutical compounds
Material science: Used in the preparation of advanced materials with specific properties
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) involves its ability to participate in nucleophilic substitution and coupling reactions. The iodozinc(1+) group is highly reactive, allowing it to form new bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-methylbenzene: The parent compound without the iodozinc(1+) group
2-Fluorotoluene: A similar compound with the fluorine atom at a different position
1-Methyl-2-fluorobenzene: Another isomer with a different substitution pattern
Uniqueness
1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) is unique due to the presence of the iodozinc(1+) group, which imparts distinct reactivity and allows for specific types of chemical transformations that are not possible with the parent compound or its isomers.
Properties
IUPAC Name |
1-fluoro-2-methylbenzene-5-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMXFGHHHBGYML-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)F.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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